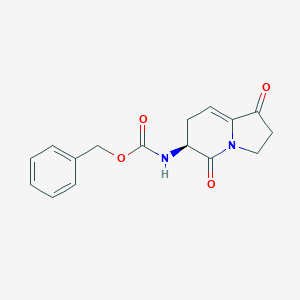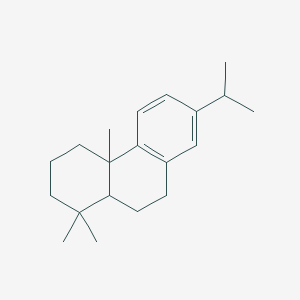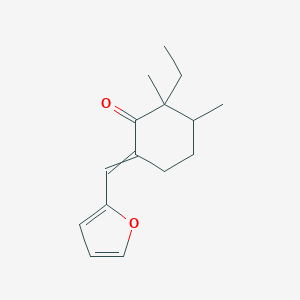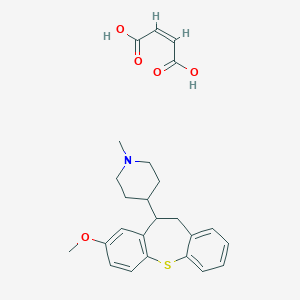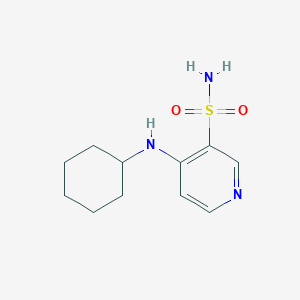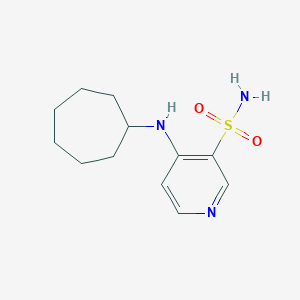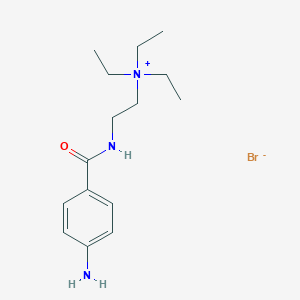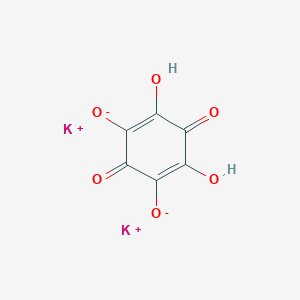![molecular formula C19H14ClF3N4O3S B231643 3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[3-(trifluoromethyl)anilino]pyridine](/img/structure/B231643.png)
3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[3-(trifluoromethyl)anilino]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[3-(trifluoromethyl)anilino]pyridine, commonly known as Sunitinib, is a small molecule inhibitor that is used for the treatment of various types of cancer. Sunitinib works by inhibiting the activity of tyrosine kinase receptors that are responsible for the growth and spread of cancer cells.
Wirkmechanismus
Sunitinib works by inhibiting the activity of tyrosine kinase receptors such as vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). These receptors are responsible for the growth and spread of cancer cells. By inhibiting their activity, Sunitinib can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects
Sunitinib has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of tyrosine kinase receptors and thus slows down the growth of cancer cells. Physiologically, it can cause side effects such as fatigue, nausea, vomiting, and diarrhea.
Vorteile Und Einschränkungen Für Laborexperimente
Sunitinib has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cells and inhibit the activity of tyrosine kinase receptors. It has also been extensively studied and its mechanism of action is well understood. However, Sunitinib also has some limitations for lab experiments. It can cause side effects in cells and may not be suitable for all types of experiments.
Zukünftige Richtungen
There are several future directions for the study of Sunitinib. One direction is to investigate its potential use in the treatment of other types of cancer such as breast cancer and lung cancer. Another direction is to study its potential use in combination with other drugs for more effective cancer treatment. Additionally, further research can be done to understand the side effects of Sunitinib and develop ways to minimize them.
Synthesemethoden
Sunitinib can be synthesized using a multi-step process that involves the reaction of 3-aminopyridine with 3-(trifluoromethyl)aniline followed by chlorination with thionyl chloride. The resulting intermediate is then reacted with 4-chlorobenzoic acid to form the final product.
Wissenschaftliche Forschungsanwendungen
Sunitinib has been extensively studied for its anti-cancer properties and has shown promising results in the treatment of various types of cancer such as renal cell carcinoma, gastrointestinal stromal tumor, and pancreatic neuroendocrine tumor. It has also been studied for its potential use in the treatment of other diseases such as Alzheimer's disease and pulmonary hypertension.
Eigenschaften
Produktname |
3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[3-(trifluoromethyl)anilino]pyridine |
|---|---|
Molekularformel |
C19H14ClF3N4O3S |
Molekulargewicht |
470.9 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-3-[4-[3-(trifluoromethyl)anilino]pyridin-3-yl]sulfonylurea |
InChI |
InChI=1S/C19H14ClF3N4O3S/c20-13-4-6-14(7-5-13)26-18(28)27-31(29,30)17-11-24-9-8-16(17)25-15-3-1-2-12(10-15)19(21,22)23/h1-11H,(H,24,25)(H2,26,27,28) |
InChI-Schlüssel |
HKARYNURNQFXMO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC3=CC=C(C=C3)Cl)C(F)(F)F |
Kanonische SMILES |
C1=CC(=CC(=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC3=CC=C(C=C3)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



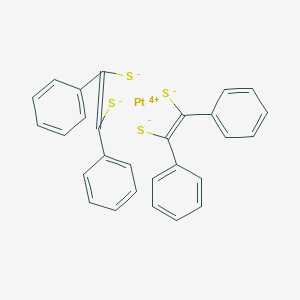
![[(4-Phenyl-1,3-butadienyl)sulfinyl]benzene](/img/structure/B231570.png)
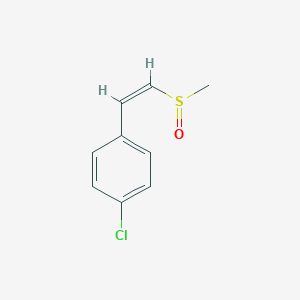
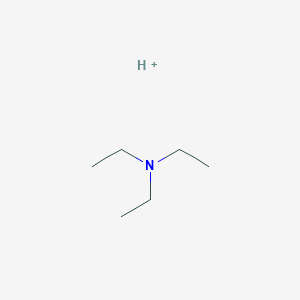
![2-[(Benzyloxy)methyl]proline](/img/structure/B231576.png)
![2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonane](/img/structure/B231579.png)
